Chloromethyl heptanoate
Overview
Description
Chloromethyl heptanoate is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition and Material Protection
Chloromethyl heptanoate and related compounds have been investigated for their role in inhibiting corrosion of materials. For instance, the study of linear sodium heptanoate showed its potential as a non-toxic inhibitor for copper corrosion, forming a protective layer mainly constituted by copper heptanoate (Rocca et al., 2001). Another study highlighted the inhibition effect of 5-(chloromethyl)-8-quinolinol hydrochloride on steel corrosion in hydrochloric acid, acting by forming a protective film on the metallic surface (Faydy et al., 2016).
Catalysis and Organic Synthesis
This compound is significant in catalysis and synthesis. A study presented an efficient procedure for chloromethylation of aromatic hydrocarbons, a crucial step in synthesizing fine chemicals, dyes, fragrances, and polymers, utilizing PEG1000-based dicationic ionic liquid (PEG1000-DIL) in aqueous media (Hu et al., 2010).
Green Chemistry and Environmentally Friendly Processes
Research into this compound and related chemicals focuses on sustainable and eco-friendly approaches. For instance, a study discussed the biosynthesis of (S)-1-chloro-2-heptanol, a valuable enantiopure chemical, by a novel strain identified as Curvularia hominis B-36, highlighting an eco-friendly synthesis route (Xu et al., 2022). Additionally, the decarbonylation of heptanoic acid over carbon-supported Pt nanoparticles was studied, providing insights into a green chemistry approach for synthesizing hexenes and CO from heptanoic acid (Lopez-Ruiz & Davis, 2014).
Functional Materials and Controlled Release
Heptanoic acid, a compound related to this compound, has been studied for its application in creating functional materials. For example, the study on heptanoic acid adsorption on grafted palygorskite showcased its potential as a controlled-release corrosion inhibitor for steel, indicating a broader application in material protection and preservation (Aghzzaf et al., 2014).
properties
IUPAC Name |
chloromethyl heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-6-8(10)11-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQFNSRJOLWED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335449 | |
Record name | Chloromethyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76068-79-6 | |
Record name | Chloromethyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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